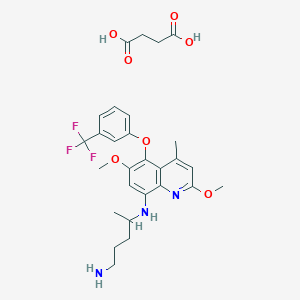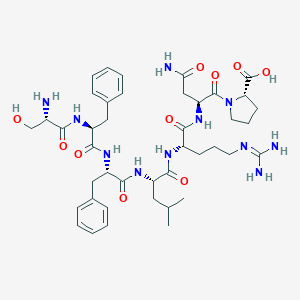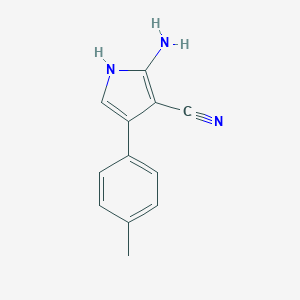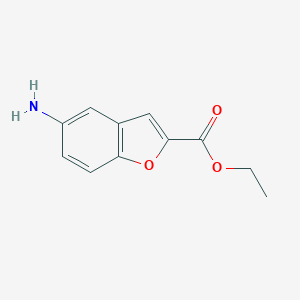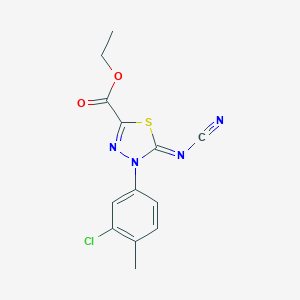
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole, also known as CB 1954, is a synthetic compound that has been extensively researched for its potential in cancer treatment. It was first synthesized in the 1950s by researchers at the University of Birmingham in the UK. Since then, it has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用機序
As mentioned above, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been extensively studied and has been shown to be effective against a range of cancer cell lines.
生化学的および生理学的効果
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has been shown to have both biochemical and physiological effects. Biochemically, it forms DNA cross-links, leading to cell death. Physiologically, it has been shown to inhibit tumor growth in animal models and has a favorable toxicity profile in humans.
実験室実験の利点と制限
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. It has also been extensively studied, making it a reliable tool for cancer research. However, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 does have some limitations. It requires activation by a nitroreductase enzyme, which may not be present in all cancer cells. Additionally, the formation of DNA cross-links can lead to off-target effects, which may limit its use in some experiments.
将来の方向性
There are several future directions for 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 research. One area of interest is the development of more potent nitroreductase enzymes to improve the activation of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 in cancer cells. Another area of interest is the development of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 analogs with improved selectivity and potency. Additionally, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 may have potential in combination with other cancer treatments, such as immunotherapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 in humans.
合成法
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 is synthesized from 5-nitro-2-furaldehyde and 2-amino-4,5-dimethylthiazole. The resulting intermediate compound is then treated with sodium azide and acetic anhydride to produce 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954. This synthesis method has been well established and is widely used in research labs.
科学的研究の応用
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 has been extensively studied for its potential in cancer treatment. It is a prodrug that requires activation by a nitroreductase enzyme, which is overexpressed in many cancer cells. Once activated, 6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 1954 forms DNA cross-links, leading to cell death. This mechanism of action has been shown to be effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy.
特性
CAS番号 |
155474-51-4 |
|---|---|
製品名 |
6-(1-Aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole |
分子式 |
C15H17N3O4 |
分子量 |
303.31 g/mol |
IUPAC名 |
[6-(aziridin-1-yl)-5,8-dihydroxy-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] acetate |
InChI |
InChI=1S/C15H17N3O4/c1-7-11(17-5-6-17)14(21)10-12(13(7)20)18-4-3-9(15(18)16-10)22-8(2)19/h9,20-21H,3-6H2,1-2H3 |
InChIキー |
IZFVBWAPABKWRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
正規SMILES |
CC1=C(C(=C2C(=C1O)N3CCC(C3=N2)OC(=O)C)O)N4CC4 |
同義語 |
6-(1-aziridinyl)-2,3-dihydro-3-acetoxy-5,8-dihydroxy-7-methyl-1H-pyrrolo(1,2-a)benzimidazole 6-ADAD-1H-PBID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



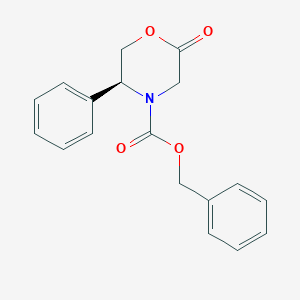
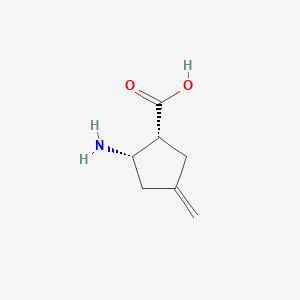
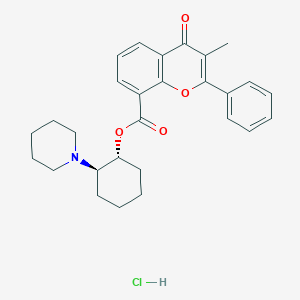
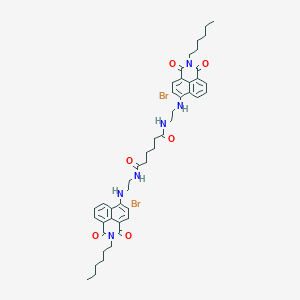
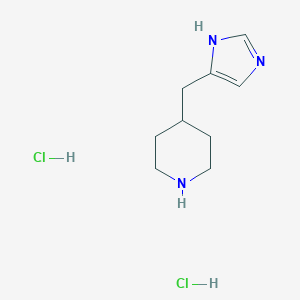
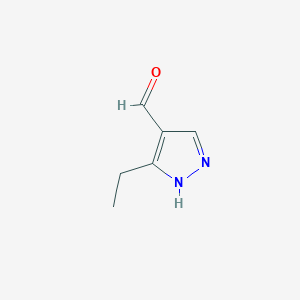
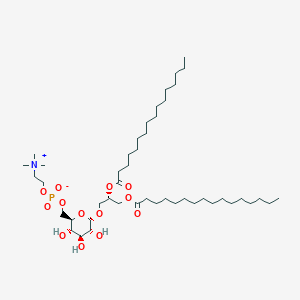
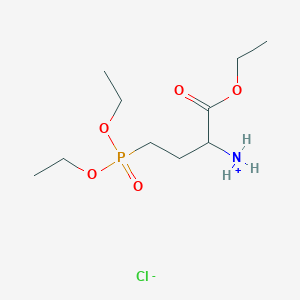
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
